molecular formula C18H28 B12522243 [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene CAS No. 656824-60-1

[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene

Cat. No.: B12522243
CAS No.: 656824-60-1
M. Wt: 244.4 g/mol
InChI Key: NXHVANPZBAVUAD-UHFFFAOYSA-N
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Description

[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The specific reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons by hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated by its ability to undergo various chemical reactions, which can alter its structure and reactivity. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene is unique due to its specific branched alkyl chain and the presence of a prop-1-en-2-yl group, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

656824-60-1

Molecular Formula

C18H28

Molecular Weight

244.4 g/mol

IUPAC Name

(2,5,5-trimethyl-2-prop-1-en-2-ylhexyl)benzene

InChI

InChI=1S/C18H28/c1-15(2)18(6,13-12-17(3,4)5)14-16-10-8-7-9-11-16/h7-11H,1,12-14H2,2-6H3

InChI Key

NXHVANPZBAVUAD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(CCC(C)(C)C)CC1=CC=CC=C1

Origin of Product

United States

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